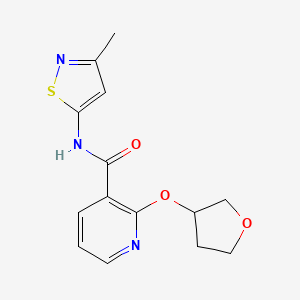
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as A-804598, is a selective P2X7 receptor antagonist. P2X7 receptors are ATP-gated ion channels that are expressed on immune cells and play a crucial role in inflammation and immune responses. A-804598 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions.
Mechanism of Action
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide selectively blocks the P2X7 receptor, which is primarily expressed on immune cells such as macrophages, dendritic cells, and T-cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. By blocking this receptor, this compound reduces the inflammatory response and prevents the activation of T-cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, reduces T-cell activation and proliferation, and prevents the formation of inflammasomes. In animal models, this compound has been shown to reduce inflammation and tissue damage in various conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the use of this compound may be limited by its potential toxicity and the need for further safety studies.
Future Directions
Future research on N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide could focus on its potential therapeutic applications in other inflammatory and immune-related conditions, such as asthma and psoriasis. Additionally, further studies could investigate the optimal dosing and administration of this compound, as well as its potential toxicity and safety profile. Finally, the development of new P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer therapies for inflammatory and immune-related conditions.
Synthesis Methods
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylisothiazol-5-amine, which is then reacted with 3-hydroxytetrahydrofuran to obtain the corresponding ether. The resulting compound is then reacted with nicotinoyl chloride to produce this compound.
Scientific Research Applications
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce T-cell activation, and prevent the formation of inflammasomes.
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-12(21-17-9)16-13(18)11-3-2-5-15-14(11)20-10-4-6-19-8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMSVGVWJDAYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2914374.png)
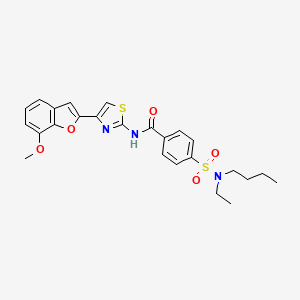
![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914380.png)
![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)
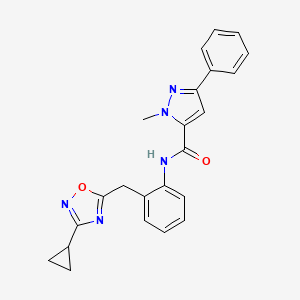
![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)

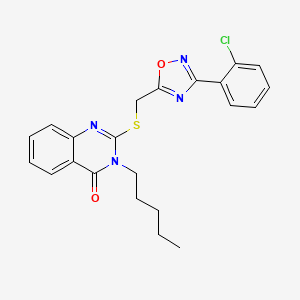
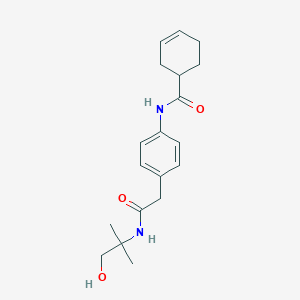

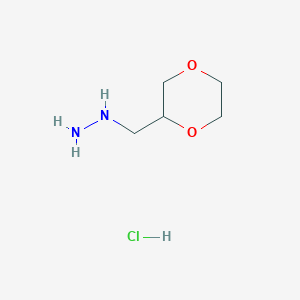
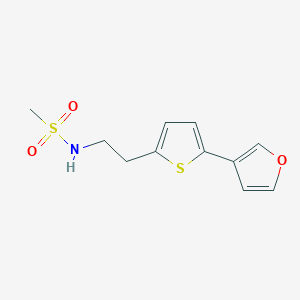
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2914394.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate](/img/structure/B2914395.png)